molecular formula C7H12N4O B2529837 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1118787-76-0

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2529837
CAS No.: 1118787-76-0
M. Wt: 168.2
InChI Key: HPXIXGJFHKTMJI-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the piperidine ring .

Scientific Research Applications

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes. It may also act on specific enzymes or receptors in the body, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of the piperidine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-piperidin-4-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXIXGJFHKTMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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